![molecular formula C9H9FO3 B1452098 Methyl 3-fluoro-5-methoxybenzoate CAS No. 1214387-14-0](/img/structure/B1452098.png)
Methyl 3-fluoro-5-methoxybenzoate
Overview
Description
“Methyl 3-fluoro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.17 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 3-fluoro-5-methoxybenzoate” is1S/C9H9FO3/c1-12-8-4-6 (9 (11)13-2)3-7 (10)5-8/h3-5H,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-fluoro-5-methoxybenzoate” is a solid powder . The compound’s storage temperature is between 2-8°C .Scientific Research Applications
Medicine
Methyl 3-fluoro-5-methoxybenzoate is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its fluorinated structure can be instrumental in creating drugs with enhanced metabolic stability and bioavailability .
Agriculture
In agriculture, this compound may serve as a precursor in the synthesis of agrochemicals. Its methoxy and fluoro groups could be useful in developing pesticides or herbicides with specific properties like increased potency or selectivity .
Material Science
The compound’s unique chemical structure makes it valuable in material science, particularly in the creation of novel polymers or coatings that require specific thermal or chemical resistance characteristics .
Environmental Science
Methyl 3-fluoro-5-methoxybenzoate might be involved in environmental science research, particularly in studying the degradation of environmental pollutants. Its stability under various conditions can help in understanding the persistence of certain chemical compounds in the environment .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify other substances due to its distinct spectral properties .
Pharmacology
Pharmacological research may leverage Methyl 3-fluoro-5-methoxybenzoate in the study of drug-receptor interactions. The fluorine atom, in particular, is often used in radiolabeling studies to track the distribution of drugs within the body .
Biochemistry
Biochemists might find Methyl 3-fluoro-5-methoxybenzoate useful in probing enzymatic reactions or metabolic pathways. The introduction of a fluorine atom can create analogs of natural substrates to investigate enzyme specificity or inhibition .
Industrial Processes
This chemical serves as an intermediate in various industrial processes, including the manufacture of more complex chemical entities. Its reactivity can be harnessed to introduce fluoro or methoxy groups into target molecules, enhancing their properties for specific industrial applications .
Safety and Hazards
properties
IUPAC Name |
methyl 3-fluoro-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYKISDBSMNCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-5-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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